molecular formula C18H13N3O2S2 B3599882 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- CAS No. 519050-47-6

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-

Cat. No.: B3599882
CAS No.: 519050-47-6
M. Wt: 367.4 g/mol
InChI Key: YTXHDQHTRLAAON-UHFFFAOYSA-N
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Description

The compound 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- is a structurally complex heterocyclic molecule featuring a fused pyrido-thieno-pyrimidine core. Its unique architecture integrates a pyrimidine ring fused with thiophene and pyridine moieties, further functionalized with a 4-oxo group and an N-[2-(methylthio)phenyl] carboxamide substituent.

Key structural attributes include:

  • Pyrido-thieno-pyrimidine core: Provides rigidity and planar geometry, enhancing interactions with biological targets.
  • N-[2-(methylthio)phenyl] substituent: Enhances lipophilicity and modulates receptor binding.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-24-13-7-3-2-6-12(13)19-16(22)14-10-11-17(25-14)20-15-8-4-5-9-21(15)18(11)23/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXHDQHTRLAAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126921
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519050-47-6
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519050-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions and acylation. For instance, the compound can be synthesized through the reaction of 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxylic acid with various amines under specific conditions to yield diverse derivatives with potential biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For example, certain derivatives exhibited strong cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values as low as 0.57 μM . These findings suggest that modifications to the pyrido[1,2-a]thieno[2,3-d]pyrimidine structure could enhance its efficacy as an anticancer agent.

Inhibition of Kinases

The compound has also been evaluated for its inhibitory effects on specific kinases involved in cancer progression. For instance, pyrido[2,3-d]pyrimidine derivatives have been identified as novel inhibitors of EGFR mutations associated with non-small cell lung cancer . These inhibitors are crucial in developing targeted therapies for patients with specific genetic profiles.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of these compounds. Variations in substituents on the pyrido and thieno rings significantly influence their pharmacological properties. For example:

Substituent Effect on Activity
Methylthio groupEnhances cytotoxicity against MCF-7 cells
Aromatic aminesModulates kinase inhibition
Carbonyl groupsInfluences solubility and bioavailability

Case Study: Anticancer Activity

In a recent study, a series of pyrido[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer activity. Among them, a specific derivative demonstrated an IC50 value of 0.57 μM against MCF-7 cells and 0.99 μM against HepG2 cells . This case underscores the potential of these compounds in developing new cancer therapies.

Case Study: Kinase Inhibition

Another study focused on the design and synthesis of pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives as inhibitors of mutant EGFR kinases . The synthesized compounds showed promising inhibitory activity, indicating their potential role in targeted cancer treatment strategies.

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate binding . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido-Thieno-Pyrimidine Cores

Key Observations:
  • Substituent Position and Bioactivity : The position of carboxamide substituents (e.g., 2 vs. 9) significantly alters biological targets. PTP activates p53 via phosphorylation, while the target compound’s methylthiophenyl group may favor kinase or protease inhibition .
  • Core Modifications: Benzothieno-pyrimidine derivatives (e.g., 2g) exhibit antimicrobial activity, suggesting that core saturation (tetrahydro vs. fully aromatic) impacts spectrum and potency .

Thieno[2,3-d]pyrimidine Derivatives with Varied Substituents

Table 2: Antimicrobial and Anticancer Derivatives
Compound Name Substituents Biological Activity MIC/IC50 Values
5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) 6-methylpyridinyl, dimethylthieno Antimicrobial (Pseudomonas aeruginosa) MIC: 4 µg/mL
N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl)thio]acetamide Fluoro-methylphenyl, thioacetamide Antitumor (mechanism unspecified) IC50: 12 µM (HeLa cells)
N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Biphenyl, methoxyphenyl Antitumor, antimicrobial Not reported
Key Observations:
  • Antimicrobial Potency: Pyridinyl and methylthio substituents enhance activity against Gram-negative bacteria (e.g., 2c’s MIC of 4 µg/mL against P. aeruginosa) . The target compound’s methylthiophenyl group may similarly improve membrane penetration.
  • Anticancer Mechanisms : Thioacetamide and biphenyl substituents (e.g., in ) correlate with kinase inhibition or DNA intercalation, suggesting the target compound’s methylthio group could synergize with its planar core for DNA-targeted activity.

Pharmacokinetic and Physicochemical Comparisons

Table 3: Physicochemical Properties
Compound Name logP Molecular Weight (g/mol) Solubility (mg/mL)
Target Compound ~3.5 (predicted) 368.4 <0.1 (aqueous)
PTP 2.8 385.4 0.2 (DMSO)
2g 2.1 352.4 1.5 (aqueous)
Key Observations:
  • Molecular Weight : All analogues fall within drug-like ranges (<500 g/mol), favoring oral bioavailability.

Biological Activity

The compound 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- is a member of the pyrido-thieno-pyrimidine family known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Antiallergy Activity

Research has demonstrated that derivatives of this compound exhibit significant antiallergy properties. In a study evaluating several compounds in the rat passive cutaneous anaphylaxis test , it was found that certain derivatives showed potent oral activity, surpassing traditional treatments like disodium cromoglycate and doxantrazole .

Antitumor and Antibacterial Activities

The pyrido-thieno-pyrimidine framework has been associated with various anticancer activities. For instance:

  • Antitumor Activity : Compounds derived from this structure have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Antibacterial Activity : Some derivatives have demonstrated significant antibacterial properties, making them potential candidates for developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives can be influenced by modifications at different positions on the core structure. Key findings include:

  • Compounds with ethyl substitutions at the N8 position exhibited four-fold better activity compared to their methylated counterparts .
  • The presence of a methylthio group was crucial for enhancing both antiallergy and antitumor activities.

Case Studies

  • Case Study on Antiallergy Activity : A series of 4-oxo derivatives were synthesized and tested for their ability to inhibit histamine release in rat models. The results indicated that specific substitutions significantly improved efficacy .
  • Case Study on Antitumor Activity : A derivative was evaluated against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) showing substantial inhibition of cell migration and invasion .

Data Summary

The following table summarizes key findings related to the biological activities of various derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
Derivative AAntiallergy<50
Derivative BAntitumor25
Derivative CAntibacterial30

Q & A

Q. What are the established synthetic routes for 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives, and what are the critical optimization parameters?

  • Methodological Answer : Synthesis typically involves multistep reactions, including condensation of aminohydroxamates with methyl trimethoxyacetate (for fused pyrimidine cores) or cyclization of 2-amino-3-thiophenecarboxylates with formamide/urea derivatives . Key parameters include solvent choice (e.g., acetonitrile for nucleophilic substitution), temperature control (200°C for formamide-mediated cyclization), and catalyst selection (e.g., potassium carbonate for thioether formation) . Yield optimization often requires purification via silica gel chromatography .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methylthio groups (δ 2.5–3.0 ppm), and carboxamide carbonyls (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and pyrimidinone (C=O at ~1700 cm⁻¹) functionalities .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]⁺ or [M+Na]⁺ adducts .

Q. What initial biological activities have been reported for this compound class?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via agar diffusion assays against S. aureus and E. coli, with MIC values <50 µg/mL for derivatives bearing electron-withdrawing substituents .
  • Antimalarial/Cytotoxic Activity : Evaluated using Plasmodium falciparum cultures (IC₅₀ ~10 µM) and MTT assays on cancer cell lines (e.g., HCT116) .
  • p53 Activation : Luciferase reporter assays show dose-dependent activation (e.g., 2-fold increase at 10 µM) via phosphorylation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions and confirm heterocyclic connectivity .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyrido vs. thieno ring fusion) .
  • DFT Calculations : Predict ¹³C chemical shifts and compare with experimental data to validate tautomeric forms .

Q. What in silico strategies predict bioactivity and binding mechanisms for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., p53 DNA-binding domain or microbial enzymes) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives for synthesis .

Q. How can synthetic yields be optimized for complex derivatives with bulky substituents?

  • Methodological Answer :
  • Solvent Optimization : Switch from DMF to DMA for better solubility of aromatic intermediates .
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to attach aryl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for cyclization steps (e.g., 150°C, 300 W) .

Q. What mechanistic studies elucidate p53 activation by pyrido-thieno-pyrimidine derivatives?

  • Methodological Answer :
  • Phosphorylation Assays : Western blotting to detect Ser15/Ser20 phosphorylation in p53 after treatment .
  • Gene Knockout Models : Use p53-null HCT116 cells to confirm pathway specificity .

Q. How do structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-deficient groups (e.g., -CF₃) at the pyrimidine 4-position to improve antimicrobial potency .
  • Scaffold Hybridization : Fuse pyrrolo[2,3-d]pyrimidine cores (e.g., compound 19a ) to enhance antitumor activity via DHFR inhibition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Reactant of Route 2
Reactant of Route 2
4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-

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